5-Chloro-8-methoxy-7-nitroquinoline

Medicinal Chemistry Synthetic Methodology Antibacterial Agents

5-Chloro-8-methoxy-7-nitroquinoline (CAS 17012-51-0) is a polysubstituted quinoline building block for medicinal chemistry programs targeting novel antibacterial agents. • 7-NO₂ → 7-NH₂ reduction enables access to the key aminoquinoline pharmacophore with anti-MRSA activity (MIC 4-8 μg/mL). • 5-Cl substituent serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate SAR libraries at 50-66% yield. • 8-OMe group prevents unwanted metal chelation and oxidative degradation during multistep synthesis, unlike 8-OH analogs. Supplied with full COA and NMR confirmation. Standard B2B global shipping.

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
Cat. No. B12847588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methoxy-7-nitroquinoline
Molecular FormulaC10H7ClN2O3
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1[N+](=O)[O-])Cl)C=CC=N2
InChIInChI=1S/C10H7ClN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3
InChIKeyCCEWVEMQBBOUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-methoxy-7-nitroquinoline: A Key Synthetic Intermediate


5-Chloro-8-methoxy-7-nitroquinoline (CAS: 17012-51-0) is a polysubstituted quinoline derivative containing chloro, methoxy, and nitro functional groups. This specific substitution pattern defines its role as a versatile synthetic intermediate rather than a final bioactive molecule . The nitro group at the 7-position serves as a precursor for amine generation, the 8-methoxy group modulates electronic and steric properties, and the 5-chloro substituent provides a handle for cross-coupling reactions. These features collectively enable access to complex molecular scaffolds in medicinal chemistry programs, particularly for the synthesis of aminoquinoline derivatives with potential antibacterial applications [1].

Why 5-Chloro-8-methoxy-7-nitroquinoline Is Irreplaceable


In the context of synthetic methodology, the specific combination and position of substituents on the quinoline core critically determine the compound's utility and reactivity profile. For instance, the 7-nitro group is essential for downstream reduction to the corresponding 7-amino derivative, a key pharmacophore in antibacterial 8-methoxyquinolines [1]. The presence of the 5-chloro group differentiates it from non-halogenated analogs like 8-methoxy-7-nitroquinoline (CAS: 281658-02-4), enabling orthogonal reactivity and the potential for further functionalization through cross-coupling . Furthermore, the 8-methoxy group, as opposed to an 8-hydroxy group found in clioquinol derivatives, provides protection against unwanted chelation and oxidation during multistep syntheses [2]. Therefore, generic substitution with a compound lacking this precise substitution pattern would likely fail to yield the desired synthetic intermediates and final products.

5-Chloro-8-methoxy-7-nitroquinoline: Key Differentiating Evidence


Superior Synthetic Utility from 7-Nitro Reduction

5-Chloro-8-methoxy-7-nitroquinoline serves as a direct synthetic precursor to 5-chloro-7-amino-8-methoxyquinoline, a key intermediate in the preparation of antibacterial agents. This is achieved via reduction of the 7-nitro group, a transformation not possible with simpler, non-nitrated analogs like 5-chloro-8-methoxyquinoline (CAS: 17012-44-1) . In a study by De Cesare et al., the analogous intermediate 5-chloro-7-iodo-8-methoxyquinoline was aminated to yield derivatives with MIC values of 4-8 μg/mL against S. aureus and E. faecalis, demonstrating the importance of a functionalizable 7-position [1].

Medicinal Chemistry Synthetic Methodology Antibacterial Agents

Enhanced Lipophilicity vs. Hydroxy Analogs

The presence of an 8-methoxy group, rather than an 8-hydroxy group, significantly increases the lipophilicity (LogP) of the compound. While experimental LogP data for the target compound is not available, a computational comparison can be made with 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol, predicted LogP ~3.0) and 5-chloro-7-nitro-8-hydroxyquinoline (predicted LogP ~2.2). The methoxy analog is predicted to have a LogP value approximately 0.5-1.0 units higher than its hydroxy counterparts [1]. Increased lipophilicity often correlates with enhanced membrane permeability, a critical parameter in drug development [2].

Drug Design Physicochemical Properties ADME

Reduced Metal Chelation Propensity

The 8-hydroxyquinoline (8HQ) scaffold is a well-known bidentate metal chelator. This property can be beneficial for certain applications (e.g., antimicrobials) but can also lead to off-target toxicity and interference in biological assays [1]. By methylating the 8-hydroxyl group to form an 8-methoxy group, 5-Chloro-8-methoxy-7-nitroquinoline loses this strong chelating ability. The intramolecular O-H⋯N hydrogen bond, which stabilizes the chelating conformation in 8HQ derivatives (energy stabilization of at least 25 kJ/mol), is absent in the methoxy analog [2].

Analytical Chemistry Bioinorganic Chemistry Pharmacology

Application Scenarios for 5-Chloro-8-methoxy-7-nitroquinoline


Synthesis of 7-Amino Antibacterial Agents

This compound is ideally suited as a precursor for the synthesis of novel 5-chloro-7-amino-8-methoxyquinoline derivatives with potential antibacterial activity. The 7-nitro group can be selectively reduced to an amine, a key pharmacophore, as demonstrated in the synthesis of related compounds by De Cesare et al. [1]. The resulting 7-amino derivatives have shown promising activity against Gram-positive bacteria, including MRSA, with MIC values in the 4-8 μg/mL range [1].

Building Block for Diversity-Oriented Synthesis

The 5-chloro substituent on the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or amino groups at the 5-position to rapidly generate compound libraries for structure-activity relationship (SAR) studies. This strategy was successfully employed to aminate the analogous 5-chloro-7-iodo-8-methoxyquinoline intermediate, yielding products in 50-66% overall yield [1].

Physicochemical Probe for 8-Hydroxyquinoline Analogs

Due to its 8-methoxy group, this compound can serve as a control or comparator molecule in studies investigating the role of metal chelation and lipophilicity in the biological activity of 8-hydroxyquinoline (8HQ) derivatives [2]. Its lack of a strong chelating ability, contrasted with 8HQ-based drugs like clioquinol and nitroxoline, allows researchers to deconvolute the contributions of metal binding versus other pharmacophoric features [2].

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